Quinoline, 4-(p-nitrostyryl)-
CAS No.:
Cat. No.: VC0748850
Molecular Formula: C17H12N2O2
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H12N2O2 |
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Molecular Weight | 276.29 g/mol |
IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
Standard InChI | InChI=1S/C17H12N2O2/c20-19(21)15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12H/b8-5+ |
Standard InChI Key | XIQMWPFHUZOJIB-VMPITWQZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Quinoline, 4-(p-nitrostyryl)- combines the quinoline nucleus with a p-nitrostyryl moiety. The molecular structure features:
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A base quinoline heterocyclic system (C₉H₇N)
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A styryl (C₈H₇) group attached at the 4-position of the quinoline
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A nitro (NO₂) group at the para position of the styryl's phenyl ring
This structural arrangement creates an extended π-conjugated system that likely contributes to unique photophysical properties.
Physical and Chemical Properties
While specific data for Quinoline, 4-(p-nitrostyryl)- is limited in the available search results, we can extrapolate some properties based on structurally similar compounds:
The p-nitrostyryl substituent, with its electron-withdrawing nitro group, likely influences the electronic distribution within the molecule, potentially affecting its reactivity, spectroscopic properties, and intermolecular interactions.
Synthesis Methodologies
Combes Synthesis
The Combes synthesis, mentioned in the search results for other quinoline derivatives, involves the condensation of anilines with β-diketones followed by cyclization . This method has been applied for obtaining 2,4-dimethylquinoline products with good yields.
Analogous Approaches
Based on the synthesis methods described for related compounds, potential routes to Quinoline, 4-(p-nitrostyryl)- might involve:
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Coupling reactions between 4-haloquinolines and p-nitrostyrene derivatives
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Wittig or Horner-Wadsworth-Emmons reactions between 4-formylquinoline and appropriate p-nitrobenzyl phosphonium salts
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Heck coupling between 4-bromoquinoline and p-nitrostyrene
Catalyst Considerations
The search results mention the use of zeolite β catalyst in ammonia form for the synthesis of quinoline derivatives . Catalytic approaches may offer advantages in terms of reaction efficiency and selectivity for the synthesis of Quinoline, 4-(p-nitrostyryl)-.
Spectroscopic Characterization
NMR Spectroscopy
If we examine the NMR data of related compounds such as 4-phenyl-2-(p-tolyl)quinoline , we might expect:
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¹H NMR signals for aromatic protons in the range of δ 7.0-8.5 ppm
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Signals for vinyl protons with characteristic coupling constants
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Possible downfield shifts due to the electron-withdrawing nitro group
UV-Visible Spectroscopy
The extended conjugation in Quinoline, 4-(p-nitrostyryl)- would likely result in significant absorption bands in the UV-visible region, potentially with bathochromic shifts compared to unsubstituted quinoline.
Comparative Analysis with Related Compounds
Structural Analogues
Several quinoline derivatives described in the search results share structural similarities with Quinoline, 4-(p-nitrostyryl)-:
Property Comparisons
The 4-position substitution in quinolines significantly affects the compound's properties. For instance, the quinoline-4-carboxamide derivatives described in search result demonstrate notable antiplasmodial activity, suggesting that 4-substituted quinolines may have biological relevance.
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